molecular formula C8H12O B043310 2,3,4-Trimethylcyclopent-2-en-1-one CAS No. 28790-86-5

2,3,4-Trimethylcyclopent-2-en-1-one

Cat. No.: B043310
CAS No.: 28790-86-5
M. Wt: 124.18 g/mol
InChI Key: QJQNTXCURBPBOK-UHFFFAOYSA-N
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Description

2,3,4-Trimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentenone, characterized by the presence of three methyl groups at positions 2, 3, and 4 on the cyclopentene ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one can be achieved through several methods. One common route involves the cyclization of [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and optimized reaction parameters to facilitate the cyclization and methylation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,3,4-Trimethylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trimethylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,3,4-Trimethyl-2-cyclopentenone
  • 2,3,4-Trimethyl-benzoylchloride
  • 2,3,4-Trimethyl-cyclopent-2-enone

Uniqueness: 2,3,4-Trimethylcyclopent-2-en-1-one stands out due to its specific arrangement of methyl groups and the presence of the cyclopentene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .

Properties

IUPAC Name

2,3,4-trimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQNTXCURBPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021686
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28790-86-5, 86368-24-3
Record name 2-Cyclopenten-1-one, 2,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentenone, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 2,3,4-trimethylcyclopent-2-en-1-one production in hemicellulose pyrolysis-liquefaction?

A1: This research [] focuses on utilizing hemicellulose, a major component of plant biomass, as a sustainable source for fuel production. The pyrolysis-liquefaction process breaks down hemicellulose into smaller molecules, including various ketones. This compound is one such ketone identified in the liquid product. Its presence, along with other ketones, is significant because these compounds can potentially be used as high-octane-value fuels or fuel additives.

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